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Compound of Interest

Compound Name: GR 100679

CAS No.: 150351-87-4

Cat. No.: B607722 Get Quote

Executive Summary & Compound Profile
GR 100679 is a potent, selective, and competitive antagonist of the Tachykinin NK₂ receptor.

Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for

interrogating the role of neurokinin A (NKA) and NK₂ signaling in anxiety-related behaviors and

respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, GR 100679 exhibits high

potency in vivo, often requiring dosing in the microgram (µg/kg) range. This guide provides a

standardized protocol for its formulation and subcutaneous (s.c.) administration in murine

models.
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Property Detail

Compound Name GR 100679

Target Tachykinin NK₂ Receptor (Antagonist)

Chemical Class Peptidomimetic / Modified Peptide

Primary In Vivo Effect
Anxiolytic (disinhibition of suppressed

behaviors); Bronchodilation

Typical Dose Range 0.02 – 200 µg/kg (s.c.)

Route of Administration
Subcutaneous (s.c.) preferred for behavioral

assays

Time to Peak Effect 30–60 minutes post-administration

Formulation & Handling Protocols
Storage and Stability

Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.

Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Vehicle Selection & Preparation
GR 100679 is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl,

indole). While it may have partial water solubility, a co-solvent strategy is recommended for

consistent bioavailability.

Recommended Vehicle:Saline (0.9% NaCl) For higher concentrations or stock preparation, a

minimal amount of DMSO may be used.

Step-by-Step Formulation (Example: 200 µg/kg dose for 25g
mice)
Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target

Concentration: 20 µg/mL.
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Stock Preparation (1 mg/mL):

Weigh 1 mg of GR 100679.

Dissolve in 100 µL 100% DMSO (if solubility is resistant in pure water) or sterile distilled

water. Vortex until clear.

Working Solution (20 µg/mL):

Take 20 µL of the 1 mg/mL Stock.

Dilute into 980 µL of Sterile Saline (0.9% NaCl).

Final DMSO concentration: ~2% (well-tolerated s.c.).

Validation:

Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or

increase vehicle surfactant (e.g., 0.5% Tween-80).

In Vivo Dosing Protocol (Mice)[2][3][4]
Dosing Parameters[3]

Route:Subcutaneous (s.c.)

Rationale: S.C. administration is the validated route for GR 100679 in behavioral studies

(Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the

rapid first-pass hydrolysis often seen with oral gavage.

Volume:5 mL/kg to 10 mL/kg

Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue

stress.

Frequency: Single bolus (Acute).

Dose-Response Strategy
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GR 100679 exhibits a wide therapeutic window with efficacy starting at extremely low doses.

Experimental Group Dose (s.c.) Purpose

Vehicle Control 0 µg/kg Baseline anxiety/behavior

Low Dose 0.2 µg/kg Threshold detection

Medium Dose 20 µg/kg Standard efficacy range

High Dose 200 µg/kg Maximal receptor occupancy

Positive Control Diazepam (1-2 mg/kg) Anxiolytic benchmark

Experimental Workflow
The following diagram outlines the critical timing for a Light-Dark Box assay, the standard

model for validating GR 100679 activity.
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Figure 1: Experimental timeline for acute administration of GR 100679 in behavioral assays.

Mechanism of Action & Scientific Rationale
GR 100679 functions by blocking the NK₂ receptor, a G-protein coupled receptor (GPCR)

primarily activated by Neurokinin A (NKA).

Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus)

and periphery.
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Pathology: Activation of NK₂ receptors facilitates excitatory transmission and smooth muscle

contraction.

Therapeutic Effect: Antagonism by GR 100679 prevents this excitatory cascade, resulting in

anxiolysis without the sedation common to benzodiazepines.
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Figure 2: Pharmacological mechanism of GR 100679 at the neurokinin synapse.

Troubleshooting & Controls
Common Pitfalls

Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of µg/kg.

A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target
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effects or receptor desensitization.

Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature

and pH neutral (7.0–7.4).

Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late

(>2 hours) may see washout, as peptides often have short half-lives.

Validation Criteria
Positive Control: The assay must show a significant effect with a known anxiolytic (e.g.,

Diazepam) to validate the stress levels of the cohort.

Sedation Check: Measure locomotor activity (total distance traveled). GR 100679 should not

significantly reduce locomotion, distinguishing it from benzodiazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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